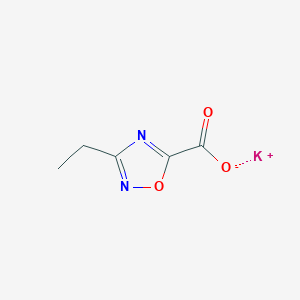

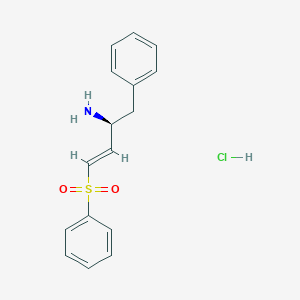

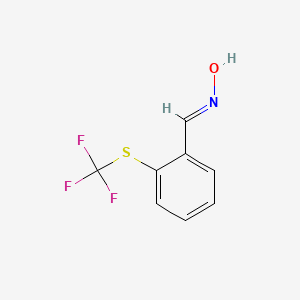

![molecular formula C12H21NO3 B6350973 t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate CAS No. 2387561-79-5](/img/structure/B6350973.png)

t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate is a chemical compound with the CAS Number: 2387561-79-5 . It has a molecular weight of 227.3 . The IUPAC name for this compound is tert-butyl ((1S,3S)-3-formylcyclohexyl)carbamate .

Molecular Structure Analysis

The InChI code for t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate is1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 . This indicates the presence of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.

Applications De Recherche Scientifique

Asymmetric Synthesis

This compound is a chiral building block used in asymmetric synthesis . Asymmetric synthesis is crucial for creating compounds with specific configurations, which is important in the pharmaceutical industry where the configuration can influence a drug’s effectiveness and safety.

Intermediate for Natural Products

tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate: serves as an intermediate in the synthesis of natural products . For example, it can be used to synthesize derivatives of jaspine B, a natural product with cytotoxic activity against various human carcinoma cell lines.

Palladium-Catalyzed Reactions

The compound is utilized in palladium-catalyzed synthesis to create N-Boc-protected anilines . This is a part of protective group chemistry, which is essential for synthesizing complex molecules by protecting reactive sites during chemical reactions.

Synthesis of Tetrasubstituted Pyrroles

It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that serve as building blocks for many pharmaceuticals.

Chiral Building Blocks

As a chiral building block, it is used in the development of asymmetric catalysts and reagents . Chirality is a key factor in the efficacy of many drugs, and the ability to synthesize chiral compounds is vital for drug development.

Research and Development

The compound is used extensively in R&D for developing new synthetic methodologies . It’s a versatile reagent that can help in discovering new reactions and pathways for chemical synthesis.

Chemical Education

In academic settings, this compound can be used to teach advanced organic synthesis techniques, including chiral synthesis and protective group strategies .

Propriétés

IUPAC Name |

tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOJUONOHDPHP-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

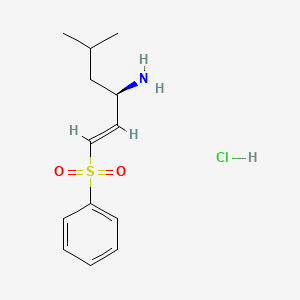

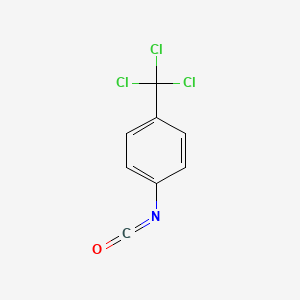

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)

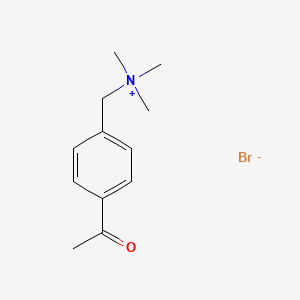

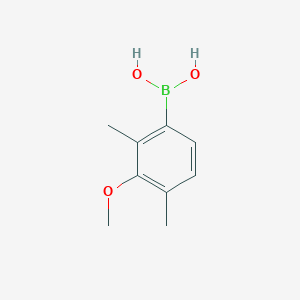

![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

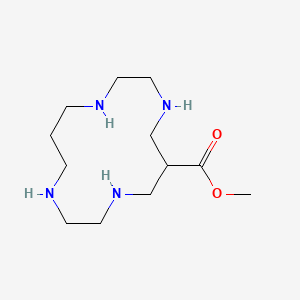

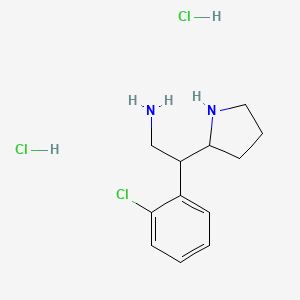

![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)